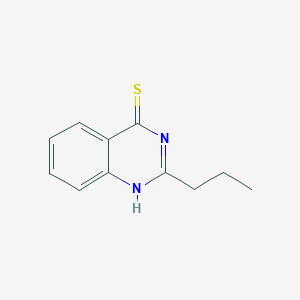
2-Propylquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the 4-position of the quinazoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with propyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline thione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
2-Propylquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, particularly at positions 6 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research has shown potential anticancer properties, particularly against certain types of tumors.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Propylquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form strong interactions with metal ions and proteins, potentially inhibiting their function. This interaction can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .
相似化合物的比较
Similar Compounds
Quinazoline-4(3H)-one: Lacks the thione group but shares the quinazoline core structure.
2-Methylquinazoline-4(1H)-thione: Similar structure with a methyl group instead of a propyl group.
Quinazoline-4(1H)-thione: Lacks the propyl group but has the thione group at the 4-position.
Uniqueness
2-Propylquinazoline-4(1H)-thione is unique due to the presence of both the propyl and thione groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity compared to other quinazoline derivatives .
属性
CAS 编号 |
69729-69-7 |
|---|---|
分子式 |
C11H12N2S |
分子量 |
204.29 g/mol |
IUPAC 名称 |
2-propyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C11H12N2S/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13,14) |
InChI 键 |
NLDQGEZFOMVCOH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=S)C2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


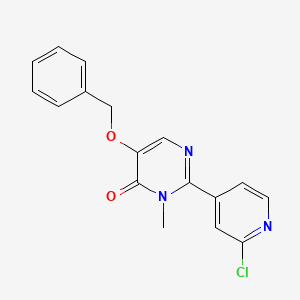
![1-(3-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B8790281.png)
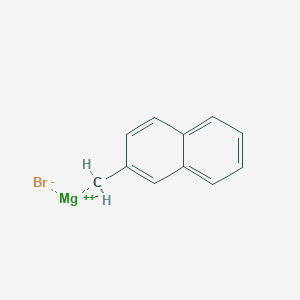
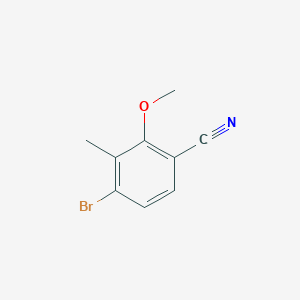
![benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8790297.png)
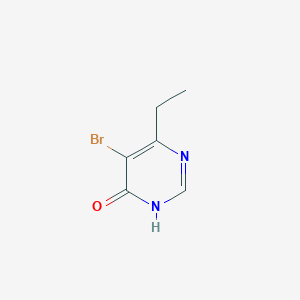
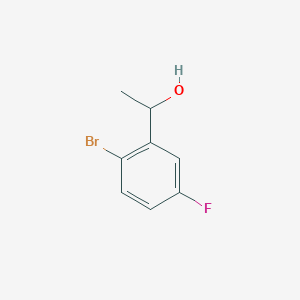
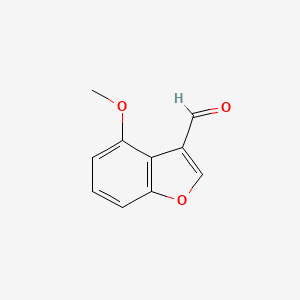
![6-(2-chloroethyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8790324.png)
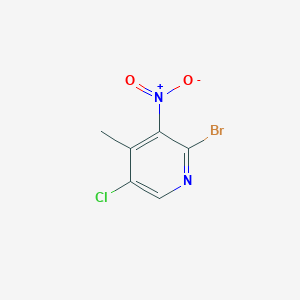
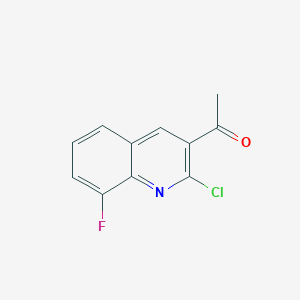
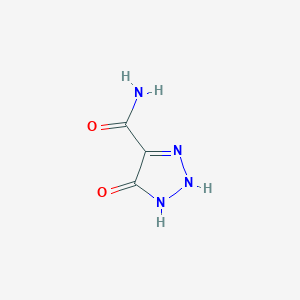
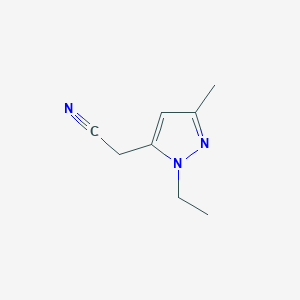
![4-Chloro-2-methylthiazolo[4,5-c]pyridine](/img/structure/B8790370.png)
